Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials, allowing oral dosing. Data demonstrate that Pracinostat is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors.
Pracinostat is an orally available, small-molecule histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Pracinostat inhibits HDACs, which may result in the accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; the tumor suppressor protein-mediated inhibition of tumor cell division; and, finally, the induction of tumor cell apoptosis. This agent may possess improved metabolic, pharmacokinetic and pharmacological properties compared to other HDAC inhibitors.
Pracinostat
CAS No.: 929016-96-6
Cat. No.: VC0548552
Molecular Formula: C20H30N4O2
Molecular Weight: 358.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929016-96-6 |
---|---|
Molecular Formula | C20H30N4O2 |
Molecular Weight | 358.5 g/mol |
IUPAC Name | (E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
Standard InChI | InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ |
Standard InChI Key | JHDKZFFAIZKUCU-ZRDIBKRKSA-N |
Isomeric SMILES | CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO |
SMILES | CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Canonical SMILES | CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Appearance | white solid powder |
Introduction
Mechanism of Action
Pracinostat functions as a selective inhibitor of histone deacetylases, specifically targeting HDAC classes I, II, and IV, while having no effect on class III and HDAC6 in class IIb . This selectivity profile differentiates it from some other HDAC inhibitors and may contribute to its efficacy and side effect profile.
Epigenetic Regulation
The primary mechanism of action involves inhibition of histone deacetylation, which leads to hyperacetylation of histones. This modification alters the chromatin structure, making previously inaccessible regions of DNA available for transcription. Pracinostat accumulates in tumor cells, exerting continuous inhibition of histone deacetylases and resulting in several sequential cellular events :
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Accumulation of acetylated histones
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Chromatin remodeling
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Activation of tumor suppressor gene transcription
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Induction of apoptosis (programmed cell death) in tumor cells
Novel Findings on Mitochondrial Fission
Recent research has uncovered a unique mechanism through which Pracinostat may exert anti-cancer effects, particularly in colorectal cancer. The compound has been identified as a novel inducer of mitofission-associated cell death (MFAD) by switching the scission position from the mitochondrial midzone to the periphery .
Pracinostat increases the expression of cyclin-dependent kinase 5 (CDK5) and induces its acetylation at residue lysine 33, which accelerates the formation of the CDK5/CDK5 regulatory subunit 1 complex and dynamin-related protein 1 (Drp1)-mediated mitochondrial peripheral fission . This mechanism appears to be selectively lethal to cancer cells with high baseline levels of CDK5, thereby providing a potential therapeutic window.
Molecular Pathway Involvement
At the molecular level, Pracinostat modifies the binding patterns of Drp1 (a key protein in mitochondrial fission), switching its interaction from mitochondrial fission factor (MFF) to mitochondrial fission 1 protein (FIS1) . This shift alters the position of mitochondrial division from the midzone to the periphery, resulting in excessive asymmetric mitochondrial fission that triggers cell death selectively in cancer cells.
Pharmacological Properties
Pharmacokinetics
Pracinostat demonstrates favorable pharmacokinetic properties, which may provide advantages over other oral HDAC inhibitors . Clinical studies have suggested that Pracinostat has potentially optimal pharmacokinetic characteristics when compared to other agents in its class .
Dosing
Based on phase 1 studies, the maximum tolerated dose of Pracinostat as a single agent was determined to be 120 mg, with a recommended phase 2 dose of 60 mg . In most clinical trials, Pracinostat has been administered orally three times a week for three weeks on a 28-day cycle .
Table 1: Pracinostat Dosing in Clinical Trials
Clinical Development
Phase 1 Trials
A phase 1 dose escalation multicenter trial evaluated Pracinostat both as a single agent and in combination with azacitidine in patients with advanced hematological malignancies . This study enrolled a total of 44 patients, including 25 with acute myeloid leukemia (AML) and 14 with myelodysplastic syndrome (MDS) .
As a single agent, Pracinostat demonstrated modest activity:
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One patient with AML achieved complete remission
Combination Therapy with Azacitidine
The same phase 1 trial included an extension phase that enrolled 10 additional patients with myelodysplastic syndrome to assess the combination of Pracinostat with azacitidine. This combination showed promising activity :
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Six patients achieved complete remission (CR)
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Three patients achieved complete remission without platelet recovery
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No added toxicity was observed with the combination compared to single-agent therapy
These results suggest potential synergistic effects when combining Pracinostat with hypomethylating agents like azacitidine.
Myelofibrosis
A single-institution phase 2 investigator-initiated trial evaluated the combination of ruxolitinib plus Pracinostat in 25 patients with myelofibrosis, of whom 20 received both agents . In this study:
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16 patients (80%) had objective responses (all classified as "clinical improvement")
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The rate of spleen response by palpation was 74%
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The symptom response rate was 80%
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Most responses occurred prior to Pracinostat initiation (while patients were on ruxolitinib alone)
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Three patients experienced improvement in bone marrow fibrosis
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One patient achieved a near-complete molecular response after two years on study treatment
Single-Agent Activity in Myelofibrosis
A previous phase 2 study of Pracinostat as a single agent in 22 patients with myelofibrosis showed some clinical benefit:
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Eight patients (36%) had clinical benefit
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Six patients (27%) experienced spleen shrinkage
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Two patients (9%) had International Working Group-defined clinical improvement in anemia
Phase 3 Development
MTD = Maximum tolerated dose; RP2D = Recommended phase 2 dose; CR = Complete remission; MDS = Myelodysplastic syndrome; AML = Acute myeloid leukemia
Therapeutic Applications
Hematological Malignancies
Pracinostat has shown the most promising activity in hematological malignancies, particularly:
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Acute myeloid leukemia (AML): In combination with azacitidine, demonstrated sufficient activity to receive FDA breakthrough designation
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Myelodysplastic syndrome (MDS): Showed significant activity in combination with azacitidine
Orphan Drug Designations
Pracinostat has received Orphan Drug designation from the FDA for:
These designations reflect the potential of Pracinostat to address serious conditions with significant unmet medical needs.
Future Directions
Optimizing Combination Approaches
Given the promising results seen with Pracinostat in combination with azacitidine in MDS and AML, further research to optimize these combination approaches is warranted. This might include:
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Alternative dosing schedules to improve tolerability
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Investigation of new combination partners based on complementary mechanisms of action
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Biomarker studies to identify patient populations most likely to benefit
Exploring Novel Mechanisms
The recent discovery of Pracinostat's ability to induce mitochondrial peripheral fission in colorectal cancer cells opens new avenues for investigation . This mechanism suggests potential applications beyond hematological malignancies, possibly extending to additional solid tumors with similar biological vulnerabilities.
Research focused on the CDK5-Drp1 signaling pathway modified by Pracinostat may lead to the identification of predictive biomarkers for response, enabling more precise patient selection and potentially improving therapeutic outcomes.
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